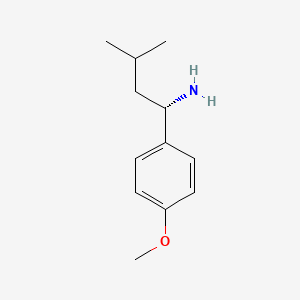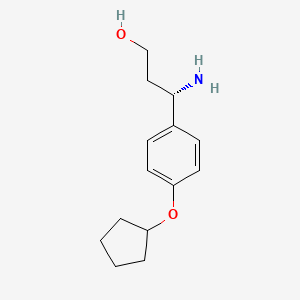![molecular formula C16H12N4 B13055623 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine](/img/structure/B13055623.png)
3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-c]pyridine moiety fused to an isoquinoline ring. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine typically involves multi-step organic synthesis. One common approach involves the initial formation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the isoquinoline moiety. Key steps in the synthesis may include cyclization reactions, cross-coupling reactions, and amination reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods. The goal is to achieve high yields and purity while minimizing waste and production costs .
化学反応の分析
Types of Reactions
3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted isoquinoline derivatives .
科学的研究の応用
3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.
作用機序
The mechanism of action of 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine involves its interaction with specific molecular targets and pathways. For example, as a PET imaging agent, the compound binds selectively to neurofibrillary tangles composed of aggregated tau protein. This binding is facilitated by the compound’s high specificity and selectivity for tau protein, allowing for the visualization of tau pathology in vivo . Additionally, the compound’s interactions with other biological targets, such as enzymes and receptors, can modulate various cellular pathways, leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds to 3-(1H-Pyrrolo[2,3-C]pyridin-1-YL)isoquinolin-7-amine include other heterocyclic compounds with fused ring systems, such as:
6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine: A PET imaging agent for detecting neurofibrillary tangles.
1H-Pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors, with applications in cancer therapy.
Pyrrolo[1,2-a]pyrazines: Compounds with various biological activities, synthesized through transition-metal-free strategies.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties. Its ability to selectively bind to neurofibrillary tangles and its potential therapeutic applications in neurodegenerative diseases and cancer distinguish it from other similar compounds .
特性
分子式 |
C16H12N4 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC名 |
3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-7-amine |
InChI |
InChI=1S/C16H12N4/c17-14-2-1-12-8-16(19-9-13(12)7-14)20-6-4-11-3-5-18-10-15(11)20/h1-10H,17H2 |
InChIキー |
GQBXSAGXSWPBSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=CN=C(C=C21)N3C=CC4=C3C=NC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


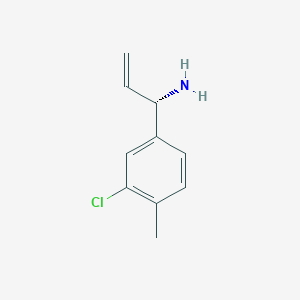

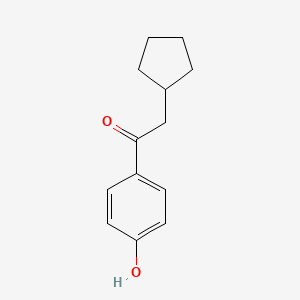
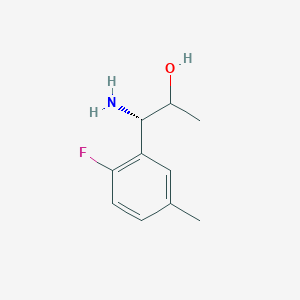
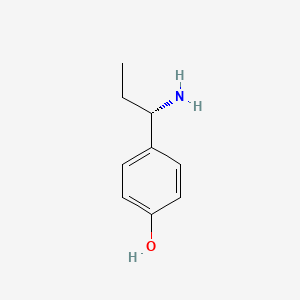

![Tert-butyl (R)-4-(6-amino-3-methyl-2-oxo-2,3-dihydro-1H-benzo[D]imidazol-5-YL)-3-methylpiperazine-1-carboxylate](/img/structure/B13055580.png)
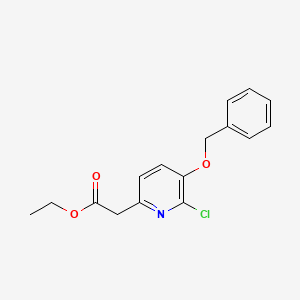
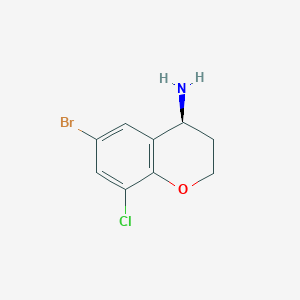

![(1R,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13055597.png)
